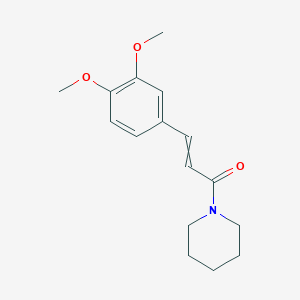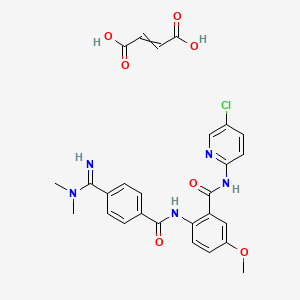
3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to certain receptors, modulating their activity and leading to physiological effects.
Antioxidant Activity: It can scavenge free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenylacetic acid: This compound shares a similar methoxyphenyl structure but differs in the presence of an acetic acid moiety instead of a propenoic acid group.
4-Methoxyphenylacetic acid: Similar to 3-methoxyphenylacetic acid, but with the methoxy group positioned at the para position on the phenyl ring.
3-(4-Methoxyphenyl)prop-2-enoic acid: This compound has a similar structure but with the methoxy group at the para position.
Uniqueness
3-(3-Methoxyphenyl)-2-phenylprop-2-enoic acid is unique due to its specific substitution pattern and the presence of both methoxy and propenoic acid groups
Eigenschaften
Molekularformel |
C16H14O3 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O3/c1-19-14-9-5-6-12(10-14)11-15(16(17)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |
InChI-Schlüssel |
NHFFSAQDMSUYHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438955.png)
![7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-](/img/structure/B12438959.png)
![Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)-](/img/structure/B12438966.png)



![3-{2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethylidene}-4-hydroxyoxolan-2-one](/img/structure/B12439005.png)


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)


![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
